molecular formula C28H23BrN2O3 B10886773 5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10886773
M. Wt: 515.4 g/mol
InChI Key: NNHMMYQXIHTRRA-LCUIJRPUSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: is a complex organic compound featuring a pyrrol-2-one core substituted with various functional groups, including a bromophenyl, hydroxy, indolyl, and methylbenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Indolyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck coupling, using an indole derivative.

    Addition of the Methylbenzoyl Group: This step may involve an acylation reaction using a methylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

The indole moiety is known for its biological activity, making this compound a candidate for drug discovery and development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structure suggests it could interact with various enzymes or receptors.

Industry

In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The indole and bromophenyl groups could facilitate binding to specific molecular targets, while the hydroxy and carbonyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared to other indole-containing compounds, such as:

Uniqueness

What sets 5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both bromophenyl and indole groups in a single molecule is relatively rare and could lead to novel interactions and applications.

This detailed overview provides a comprehensive understanding of 5-(4-BROMOPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H23BrN2O3

Molecular Weight

515.4 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23BrN2O3/c1-17-6-8-19(9-7-17)26(32)24-25(18-10-12-21(29)13-11-18)31(28(34)27(24)33)15-14-20-16-30-23-5-3-2-4-22(20)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24-

InChI Key

NNHMMYQXIHTRRA-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Br)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Br)O

Origin of Product

United States

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